Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
Description
Structural Classification of Spirocyclic Amines
Spirocyclic amines constitute a specialized subset of nitrogen-containing heterocycles that combine the structural complexity of spiro frameworks with the functional versatility of amino groups. The classification of these compounds follows established principles where spiro compounds are defined as molecular systems containing at least two rings sharing a single common atom, known as the spiroatom. In the context of this compound, the structural architecture involves two distinct spiro centers, creating what is termed a "dispiro" system that significantly increases the three-dimensional complexity compared to simple monospiro compounds.
The systematic classification of spirocyclic amines depends primarily on the nature of their ring systems and the position of the amino functionality. According to established nomenclature conventions, spiro compounds can be divided into monospiro, dispiro, trispiro, and multispiro compounds based on the number of spiro atoms present in the molecular framework. Furthermore, these systems can be categorized as either carbocyclic spiro compounds, where all ring atoms are carbon, or heterocyclic spiro compounds, where the spiroatom or ring atoms include heteroelements such as nitrogen, oxygen, or sulfur. The this compound specifically belongs to the carbocyclic dispiro category, with the amino functionality positioned at the 2-position of the decan framework.
The structural complexity of spirocyclic amines is further enhanced by their ability to exhibit various forms of isomerism. These compounds can display functional isomerism due to the presence of different functional groups, chain isomerism resulting from differences in the carbon skeleton, position isomerism arising from variations in the amino group position, and metamerism caused by different alkyl groups attached to the same functional group. The three-dimensional nature of spirocyclic systems also introduces unique stereochemical considerations, as these compounds can exhibit both central and axial chirality, where spiroatoms can be chiral even without possessing four different substituents.
Contemporary research has established that spirocyclic amines possess distinctive physicochemical properties that set them apart from their non-spirocyclic counterparts. The quaternary carbon structures inherent in spirocycles lead to higher fractions of sp3-hybridized carbons, which correlates with increased molecular complexity and enhanced probability of successful drug development. This structural characteristic is particularly significant because out-of-plane substituents in spirocyclic systems facilitate molecular shape adjustment and improve receptor-ligand complementarity, thereby enhancing biological activity and selectivity.
| Classification Parameter | Dispiro[3.1.3(6).1(4)]decan-2-amine HCl | General Spirocyclic Amines |
|---|---|---|
| Spiro Center Count | 2 (Dispiro system) | 1-3+ (Mono to multispiro) |
| Ring Type | Carbocyclic | Carbocyclic or Heterocyclic |
| Amino Position | 2-Position | Variable positions |
| Molecular Formula | C10H18ClN | Variable |
| Structural Complexity | High (3D rigid framework) | Variable |
| Stereochemical Features | Central/Axial chirality potential | Central/Axial chirality potential |
Historical Development of Dispiro Scaffolds in Organic Chemistry
The historical evolution of dispiro scaffolds in organic chemistry traces back to fundamental discoveries in spirocyclic chemistry that began in the early twentieth century. The first spiro compound was discovered by von Baeyer in 1900, marking the inception of systematic research into these unique molecular architectures. This seminal discovery established the foundation for understanding spirocyclic structures and their distinctive properties, leading to the development of comprehensive nomenclature systems that could adequately describe these complex molecular frameworks.
The nomenclature and systematic naming of spiro compounds were first formally discussed by Adolf von Baeyer in 1900, who introduced the term "spirane" for bicyclic compounds sharing one common atom between two rings. This early work was subsequently expanded by Radulescu, who extended the nomenclature to include spiro-fused ring systems and emphasized the importance of naming each ring individually while specifying the spiro-fusion details. The Chemical Society later introduced additional methodologies for naming spiro compounds, which were eventually incorporated into the International Union of Pure and Applied Chemistry rules alongside the earlier systems.
The development of dispiro scaffolds as distinct molecular entities emerged from advances in synthetic organic chemistry during the mid-to-late twentieth century. A significant milestone occurred in 1972 when Bailey and colleagues developed a series of spiro compounds that exhibited expansion rather than shrinkage during polymerization, fundamentally changing the understanding of spirocyclic behavior in materials science. This discovery of volume-expanding monomers stimulated extensive research into spirocyclic compounds and their unique properties, leading to applications in high-strength composites, high-performance adhesives, biodegradable polymers, and medical polymers.
The systematic investigation of dispiro scaffolds gained momentum through advances in synthetic methodology and structural characterization techniques. Research groups began exploring the unique three-dimensional geometries achievable through dispiro frameworks, recognizing their potential for creating rigid, conformationally constrained molecular architectures. The characteristic diazadispirocyclic scaffold, for instance, has been identified as a fascinating synthetic target due to its presence in drug molecules and natural products, prompting the development of diastereoselective synthetic approaches for accessing these complex structures.
Contemporary developments in dispiro scaffold chemistry have been significantly influenced by advances in computational chemistry and automated synthesis techniques. Recent research has demonstrated the feasibility of modular, automated synthesis approaches for spirocyclic compounds, including dispiro systems, enabling rapid access to diverse molecular libraries for biological screening. These technological advances have facilitated the exploration of previously inaccessible chemical space and have contributed to the growing recognition of dispiro scaffolds as valuable building blocks in medicinal chemistry and materials science.
The integration of dispiro scaffolds into modern drug discovery programs has been supported by structure-activity relationship studies that demonstrate the unique properties conferred by these complex three-dimensional frameworks. Research has shown that spirocyclic scaffolds, including dispiro systems, can provide enhanced selectivity, improved pharmacological properties, and access to novel biological targets that are difficult to address with conventional molecular architectures. This understanding has driven continued investment in the development of synthetic methodologies for accessing dispiro scaffolds and has established them as important components of contemporary medicinal chemistry toolkits.
Significance of Amine Functionalization in Spirocyclic Systems
The incorporation of amine functionality into spirocyclic systems represents a critical aspect of molecular design that significantly enhances the chemical and biological utility of these complex frameworks. Amine functionalization introduces versatile reactivity patterns that enable diverse chemical transformations while maintaining the rigid three-dimensional structure characteristic of spirocyclic scaffolds. The presence of amino groups in spirocyclic systems creates opportunities for hydrogen bonding, electrostatic interactions, and covalent modifications that are essential for biological activity and synthetic versatility.
The structural characteristics of amino groups in spirocyclic contexts are governed by fundamental principles of nitrogen chemistry combined with the unique geometric constraints imposed by the spirocyclic framework. The nitrogen atom in amino groups adopts sp3 hybridization, with three orbitals participating in sigma bond formation and the fourth orbital containing a lone pair of electrons. This electronic configuration results in bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees, typically measuring approximately 107 degrees in primary and secondary amines due to the presence of the unshared electron pair. In spirocyclic systems, these geometric parameters may be further modified by the rigid framework, potentially influencing the basicity and reactivity of the amino functionality.
The strategic positioning of amine functionality in spirocyclic systems enables multiple approaches to molecular diversification and biological optimization. Primary amines can undergo a wide range of chemical transformations, including nucleophilic substitution reactions, reductive amination processes, and acylation reactions that permit the attachment of various functional groups. These reactivity patterns are particularly valuable in the context of spirocyclic scaffolds because they allow for the introduction of pharmacophoric elements while preserving the unique three-dimensional architecture that contributes to biological selectivity and activity.
The significance of amine functionalization in spirocyclic systems extends to their role in medicinal chemistry applications, where these compounds serve as building blocks for drug discovery programs. Research has demonstrated that spirocyclic scaffolds containing amine functionality can provide enhanced binding affinity and selectivity for biological targets compared to conventional molecular frameworks. The rigid three-dimensional nature of spirocyclic systems, combined with the hydrogen bonding capability of amino groups, creates favorable interactions with protein binding sites and can lead to improved pharmacological profiles.
Synthetic chemistry approaches to amine-functionalized spirocyclic systems have evolved to encompass diverse methodologies that enable access to structurally complex targets. Contemporary research has focused on developing efficient synthetic routes that can accommodate the geometric constraints of spirocyclic frameworks while introducing amino functionality at desired positions. These synthetic strategies often employ multi-step sequences that combine spirocyclization reactions with amine introduction or modification steps, enabling the preparation of diverse molecular libraries for biological screening.
| Amine Functionality Aspect | Impact on Spirocyclic Systems | Chemical Significance |
|---|---|---|
| Hydrogen Bonding Capability | Enhanced protein-ligand interactions | Improved biological selectivity |
| Basicity Properties | pH-dependent behavior modification | Solubility and formulation advantages |
| Nucleophilic Reactivity | Diverse derivatization opportunities | Synthetic versatility |
| Conformational Influence | Reduced rotational freedom | Entropic advantages in binding |
| Electronic Properties | Modified molecular electrostatics | Optimized target interactions |
| Synthetic Accessibility | Established transformation protocols | Practical compound library generation |
The development of amine-functionalized spirocyclic compounds has been facilitated by advances in understanding structure-activity relationships and the application of computational chemistry approaches to predict optimal molecular properties. Research groups have demonstrated that the combination of spirocyclic rigidity with amine functionality can lead to compounds with improved drug-like properties, including enhanced metabolic stability, reduced conformational entropy penalties, and favorable pharmacokinetic profiles. These insights have contributed to the growing recognition of amine-functionalized spirocyclic systems as privileged structures in medicinal chemistry and have driven continued innovation in synthetic methodology development for accessing these important molecular frameworks.
Properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-8-4-10(5-8)6-9(7-10)2-1-3-9;/h8H,1-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYMGMGZQUCSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a complex molecular architecture characterized by its dispiro structure, which consists of two spirocyclic systems connected through a central carbon atom. The molecular formula is with a molecular weight of approximately 191.71 g/mol .
Key Properties:
- Molecular Weight: 191.71 g/mol
- Purity: Typically around 95%
- CAS Number: 2097956-66-4
Biological Activity Overview
The biological activity of this compound is primarily explored in terms of its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of dispiro compounds have been shown to possess activity against various bacterial strains . Further studies are necessary to establish the specific antimicrobial efficacy of this compound.
The precise mechanism of action for this compound remains to be fully elucidated. It is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects . Understanding these interactions is crucial for developing effective therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Tricyclo[3.3.1.1(3,7)]decan-2-amine | Tricyclic amine | Known for neuroactive properties |
| 2-Aminomethylpyrimidine hydrochloride | Pyrimidine derivative | Exhibits antimicrobial activity |
| 2,8-Dioxaspiro[4.5]decan-3-ylmethanamine | Dioxaspiro compound | Potential neuroprotective effects |
This compound stands out due to its unique methanamine group, which may confer distinct pharmacological properties compared to these similar compounds .
Scientific Research Applications
Drug Discovery
Due to its complex structure, dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride may serve as a lead compound in drug discovery efforts. Compounds with similar structural features have shown promising pharmacological activities, including:
- Antimicrobial properties : Similar compounds have demonstrated effectiveness against various pathogens.
- Neuroactive effects : The potential for neuroprotective applications is supported by the structural similarities to known neuroactive agents.
Further research is necessary to elucidate the specific biological activities associated with this compound and to explore its potential therapeutic applications.
Case Studies and Research Findings
While research specifically targeting this compound is limited, there are several studies that highlight its potential:
- Biological Activity Studies : Investigations into compounds with similar structures have shown that modifications can lead to enhanced biological activities, suggesting a pathway for exploring the efficacy of this compound.
- Synthetic Methodologies : Research has documented various synthetic approaches that successfully yield this compound, providing insights into optimizing production for pharmaceutical applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Dispiro compounds (e.g., dispiro[3.0.3⁵.1⁴]nonan-9-amine HCl) exhibit higher molecular weights (~230–232) compared to monospiro (e.g., 204.70) or adamantane derivatives (~187.71) due to their complex fused-ring systems .
- Adamantane-based amines (e.g., 2-adamantanamine HCl) prioritize rigidity and symmetry, whereas dispiro systems introduce conformational constraints via spiro junctions .
Key Observations :
Table 3: Inhibitory Activity Against 17β-HSD3
Key Observations :
- Dispiro derivatives show moderate inhibition (32% at 0.1 μM) compared to monospiro analogs (66% at 0.1 μM), suggesting that additional spiro junctions may reduce binding efficiency .
- Adamantane derivatives are primarily explored for trypanocidal activity rather than enzyme inhibition, highlighting structural dependency on target selectivity .
Key Observations :
- Most spiro and adamantane hydrochlorides require basic lab safety protocols (e.g., PPE, ventilation) .
Preparation Methods
Cyclization to Form Dispiro Framework
The dispirocyclic core is typically synthesized via intramolecular cyclization reactions. Research literature indicates the use of spiroketone intermediates or dispiropiperidone derivatives as starting points. For example, synthetic routes may involve:
- Using ketone precursors such as spiro[cyclohexane-1,1'-pyrrolidine] or related bicyclic ketones.
- Employing cyclization reactions catalyzed by acids or bases to form the dispiro structure.
- Utilizing tetrahydrothiophene or pyrrolidine heterocycles to introduce the spiro centers, as described in advanced spiro compound synthesis studies.
Introduction of the Amine Group
The amine group at the 2-position is introduced either by:
- Direct amination of the ketone intermediate through reductive amination techniques.
- Conversion of hydroxyl or other functional groups to amines via substitution or reduction.
- Use of methanamine or related amine reagents to form the corresponding aminated dispiro compound.
The amine is then isolated as the free base before salt formation.
Formation of Hydrochloride Salt
To obtain this compound, the free amine is treated with hydrochloric acid under controlled conditions, typically in an organic solvent or aqueous medium, to precipitate the hydrochloride salt. This salt form is preferred for its:
- Enhanced stability and shelf-life.
- Improved crystallinity and ease of purification.
- Better handling properties for further applications.
Research Findings and Data
Analytical and Purity Data
- Purity of the hydrochloride salt is typically above 95%, confirmed by chromatographic and spectroscopic methods.
- Physical form is a stable powder, suitable for storage at room temperature or refrigerated conditions depending on supplier recommendations.
- Molecular characterization via InChI and InChIKey confirms the structure integrity post-synthesis.
Notes on Process Optimization
- Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and stereochemical outcome.
- Use of protective groups or selective catalysts may be employed to enhance regio- and stereoselectivity during cyclization and amination.
- Scale-up considerations involve controlling exothermic reactions during salt formation and ensuring consistent purity.
Summary Table of Preparation Methods
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
